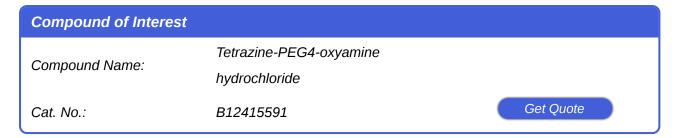


A Technical Guide to the Solubility and Stability of Tetrazine-PEG4-oxyamine HCl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of Tetrazine-PEG4-oxyamine HCl, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and molecular imaging.[1][2] Understanding its chemical properties is paramount for the successful design and execution of experiments in these fields.

Core Properties and Structure

Tetrazine-PEG4-oxyamine HCl is comprised of three key functional components:

- A tetrazine moiety that facilitates an exceptionally fast and selective bioorthogonal reaction
 with strained alkenes, such as trans-cyclooctene (TCO). This reaction, known as the inverseelectron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of modern "click
 chemistry".[1][3]
- A hydrophilic PEG4 spacer that enhances aqueous solubility and biocompatibility.[2][4]
- An oxyamine group for oxime ligation.[1]

The hydrochloride salt form generally improves the handling and aqueous solubility of the compound.



Quantitative Data Summary

While comprehensive, publicly available datasets on the solubility and stability of this specific molecule are limited, the following tables summarize known properties and typical characteristics based on its constituent parts and data from suppliers.

Table 1: Solubility of Tetrazine-PEG4-oxyamine HCl

Solvent	Solubility	Reference
Dichloromethane (DCM)	Soluble	[1]
Tetrahydrofuran (THF)	Soluble	[1]
Acetonitrile	Soluble	[1]
Dimethylformamide (DMF)	Soluble	[1][4]
Dimethyl sulfoxide (DMSO)	Soluble	[1][4]
Methanol (MeOH)	Soluble	[4]
Aqueous Buffers	The PEG4 spacer enhances solubility.	[1]

Table 2: Stability and Storage of Tetrazine-PEG4-oxyamine HCI



Condition	Stability Information	Reference
Storage Temperature	Recommended at -20°C for long-term storage.	[1][5]
In Solvent (-80°C)	Stable for up to 6 months.	[5]
In Solvent (-20°C)	Stable for up to 1 month.	[5]
pH Considerations	Tetrazines may degrade in strong acids or strong bases. [6] Reactions are typically performed under mild buffer conditions.[1]	
Light Sensitivity	Keep away from direct sunlight.	[5]
General Handling	Avoid inhalation, and contact with skin and eyes.[5] Use in a well-ventilated area.[5]	

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability

This protocol provides a framework for evaluating the stability of Tetrazine-PEG4-oxyamine HCl in a physiologically relevant buffer.

Objective: To determine the degradation rate of Tetrazine-PEG4-oxyamine HCl in Phosphate-Buffered Saline (PBS) at 37°C.

Materials:

- Tetrazine-PEG4-oxyamine HCI
- Phosphate-Buffered Saline (PBS), pH 7.4
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector



- Incubator or water bath at 37°C
- 96-well plates or microcentrifuge tubes

Methodology:

- Prepare a stock solution of Tetrazine-PEG4-oxyamine HCl in an appropriate organic solvent (e.g., DMSO).
- Dilute the stock solution into PBS (pH 7.4) to a final concentration suitable for HPLC analysis.
- Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the intact tetrazine. The absorbance of the tetrazine can be monitored around 515-530 nm.[7]
- Incubate the remaining solution at 37°C.[7]
- At various time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the solution.
- Analyze each aliquot by HPLC to measure the peak area of the remaining intact tetrazine.
- Calculate the percentage of tetrazine remaining at each time point relative to the t=0 sample.
- Plot the percentage of remaining tetrazine against time to determine its stability profile under these conditions.

Protocol 2: General Bioconjugation Workflow

This protocol outlines a typical workflow for labeling a biomolecule with a TCO moiety and subsequent ligation with Tetrazine-PEG4-oxyamine HCl.

Objective: To conjugate Tetrazine-PEG4-oxyamine HCl to a TCO-modified protein.

Materials:

- TCO-modified protein
- Tetrazine-PEG4-oxyamine HCI



- Reaction buffer (e.g., PBS, pH 7.4)
- Size-exclusion chromatography (SEC) or dialysis equipment for purification
- SDS-PAGE and/or mass spectrometry for analysis

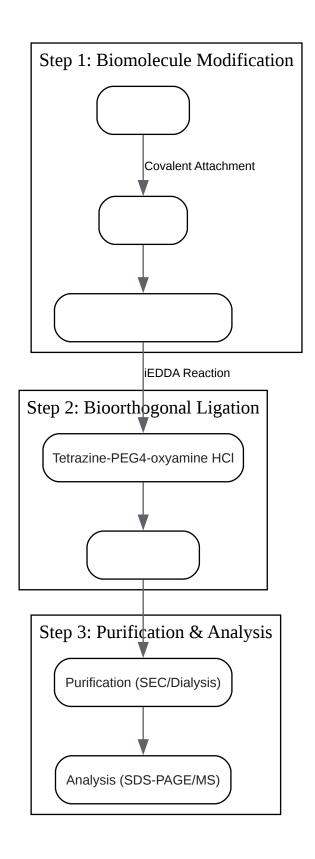
Methodology:

- Preparation: Dissolve the TCO-modified protein in the reaction buffer. Separately, prepare a stock solution of Tetrazine-PEG4-oxyamine HCl in a compatible solvent (e.g., DMSO).
- Ligation Reaction: Add the Tetrazine-PEG4-oxyamine HCl solution to the protein solution. The reaction is typically rapid, often showing significant completion within minutes at room temperature and physiological pH.[8][9]
- Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30 minutes to 2 hours) at room temperature or 4°C.
- Purification: Remove excess, unreacted Tetrazine-PEG4-oxyamine HCl from the conjugated protein using size-exclusion chromatography or dialysis.
- Analysis: Confirm the successful conjugation and purity of the final product using SDS-PAGE (which may show a mobility shift) and/or mass spectrometry to verify the mass increase corresponding to the addition of the tetrazine linker.[8]

Visualizations

Below are diagrams illustrating key concepts related to the application of Tetrazine-PEG4-oxyamine HCl.

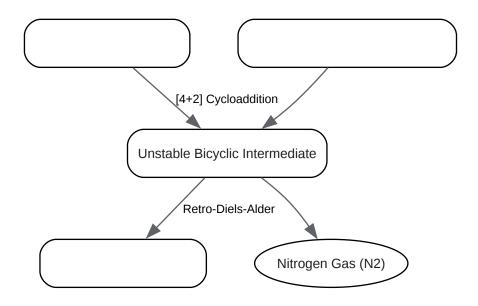




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Caption: General workflow for bioconjugation using Tetrazine-PEG4-oxyamine HCl.





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Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

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